Field: Medical Diagnostics
Application: PAH is extensively used in the medical field to assess renal plasma flow and kidney function.
Methods: PAH is administered intravenously and its concentration in the blood and urine is measured. This means that PAH is both filtered and secreted, being almost entirely removed from the bloodstream in a normal kidney.
Field: Pharmacokinetics
Application: 4-aminohippuric acid serves as a vital tool for studying drug excretion and renal clearance mechanisms.
Methods: In pharmacokinetic studies, PAH can be used to investigate the renal clearance of drugs.
Field: Biochemistry
Application: PAH is used in biochemical studies to understand compound interaction dynamics and metabolic pathways.
Methods: The methods of application in biochemical studies can vary widely depending on the specific research question.
Application: PAH is used for educational purposes, particularly in teaching students about renal function and pharmacokinetics.
Field: Pharmaceuticals
Application: PAH was given along with penicillin during World War II to prolong the time penicillin circulated in the blood.
4-Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid characterized by the presence of an amino group at the para position of the aromatic ring. Its chemical formula is and it has a molar mass of approximately 194.19 g/mol. This compound is primarily utilized as a diagnostic agent in medical tests to measure renal plasma flow, making it essential in nephrology. Unlike many other organic compounds, 4-aminohippuric acid is not naturally synthesized in humans and must be administered intravenously for clinical use .
The primary biological role of 4-aminohippuric acid is its function in renal diagnostics. It is effectively filtered and secreted by the kidneys, allowing for accurate measurements of renal plasma flow. The renal extraction ratio of 4-aminohippuric acid in healthy individuals is approximately 0.92, indicating its efficiency in renal clearance compared to other substances like creatinine . Furthermore, it interacts with specific transporters in the kidney that facilitate the excretion of organic anions, enhancing its utility in pharmacokinetic studies .
4-Aminohippuric acid can be synthesized through several methods:
These synthetic routes allow for the production of 4-aminohippuric acid in laboratory settings for research and clinical applications .
The primary applications of 4-aminohippuric acid include:
Research has shown that 4-aminohippuric acid interacts with various transport systems within the kidneys, particularly those involved in the secretion of organic anions. These interactions are crucial for understanding drug metabolism and excretion processes. Studies indicate that it competes with other drugs for renal transporters, influencing their pharmacokinetics and therapeutic efficacy . Additionally, its role as a substrate for specific solute carriers highlights its importance in both basic and applied pharmacological research.
Several compounds share structural similarities with 4-aminohippuric acid, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Hippuric Acid | C9H9NO3 | Naturally occurring; lacks amino group |
Para-Aminobenzoic Acid | C7H9NO2 | Lacks glycine moiety; primarily used in drug synthesis |
Glycine | C2H5NO2 | Simplest amino acid; no aromatic structure |
Salicylic Acid | C7H6O3 | Contains a hydroxyl group; used as anti-inflammatory |
What sets 4-aminohippuric acid apart from these compounds is its dual functionality as both a diagnostic agent and a substrate for renal transporters, making it particularly valuable in clinical nephrology and pharmacological studies. Its ability to be filtered and secreted by the kidneys distinguishes it from other related compounds that do not possess this characteristic .
The solubility characteristics of 4-aminohippuric acid demonstrate its amphoteric nature and variable behavior across different solvent systems. The compound exhibits limited water solubility at approximately 3.0 mg/mL, corresponding to a molar concentration of 15.44 mM under standard conditions [3] [5]. This relatively low aqueous solubility is characteristic of compounds containing both aromatic and carboxylic acid functionalities.
In organic solvents, 4-aminohippuric acid demonstrates significantly enhanced solubility. The compound is highly soluble in dimethyl sulfoxide, achieving concentrations up to 37.0 mg/mL (190.5 mM) [3]. Ethanol solubility is considerably lower at 2.0 mg/mL (10.29 mM) [3] [5]. The compound shows good solubility in various organic solvents including alcohol, benzene, chloroform, and acetone [6] [5]. However, it demonstrates poor solubility in diethyl ether and is essentially insoluble in carbon tetrachloride [6] [5].
The partition coefficient behavior of 4-aminohippuric acid reflects its polar nature due to the presence of both amino and carboxylic acid functional groups. While specific octanol-water partition coefficient (log P) values were not definitively established in the literature reviewed, the solubility profile suggests a hydrophilic character with moderate lipophilicity [7] [8]. The compound's distribution between phases would be significantly influenced by pH conditions due to its ionizable groups.
Solvent | Solubility | Molar Concentration (mM) |
---|---|---|
Water | Slightly soluble (3 mg/mL) | 15.44 |
DMSO | Soluble (37 mg/mL) | 190.5 |
Ethanol | Sparingly soluble (2 mg/mL) | 10.29 |
Benzene | Soluble | Not specified |
Chloroform | Soluble | Not specified |
Acetone | Soluble | Not specified |
Diethyl ether | Practically insoluble | Not specified |
Carbon tetrachloride | Insoluble | Not specified |
4-Aminohippuric acid exhibits characteristic amphoteric behavior due to the presence of both amino and carboxylic acid functional groups. The compound possesses a reported pKa value of approximately 3.8, though this value carries some uncertainty in the literature [6]. This pKa value is consistent with carboxylic acid functionality, indicating that the compound will be predominantly ionized under physiological pH conditions.
The acid-base behavior manifests in the compound's pH-dependent solubility and chemical reactivity [9] [10]. At low pH values, the amino group becomes protonated while the carboxylic acid remains largely protonated, resulting in a net positive charge. As pH increases above the pKa, deprotonation of the carboxylic acid occurs, leading to zwitterionic species formation. At higher pH values, the compound exists predominantly as an anionic species.
A 20 g/L aqueous solution of 4-aminohippuric acid exhibits a pH range of 3.0-3.5 at 20°C [6], which is consistent with the weakly acidic nature of the compound. This pH range indicates that the carboxylic acid group is partially dissociated in concentrated aqueous solutions, contributing to the overall acidity of the solution.
The ionization behavior significantly affects the compound's pharmacokinetic properties and membrane permeability characteristics. The zwitterionic nature at physiological pH influences its interaction with biological membranes and transport proteins [11]. Understanding these acid-base properties is crucial for predicting the compound's behavior in different biological and chemical environments.
4-Aminohippuric acid demonstrates characteristic thermal behavior with a well-defined melting point range of 199-200°C, accompanied by decomposition [2] [6] [3]. This melting point with concurrent decomposition is typical for amino acid derivatives and compounds containing multiple functional groups that can undergo intramolecular reactions at elevated temperatures.
Thermal analysis studies using thermogravimetric analysis and differential scanning calorimetry have revealed that the compound remains stable up to approximately 300°C [12]. Beyond this temperature, significant thermal degradation occurs, characterized by mass loss events and endothermic transitions. The decomposition process involves complex pathways typical of organic compounds containing both amino and carboxylic acid functionalities [13] [14].
Stability studies conducted under accelerated conditions demonstrated that 4-aminohippuric acid maintains chemical integrity when stored at elevated temperatures for extended periods. Specifically, a 1% solution at pH 7 and injection formulations showed no significant degradation after one week of storage at 80°C [15]. Long-term stability investigations indicated no decrease in compound content or formation of degradation products over 12 months under appropriate storage conditions [15].
The compound exhibits excellent thermal stability under normal storage conditions, with recommended storage temperatures of 2-8°C [3] [5]. Under these conditions, a preliminary shelf life of 24 months has been established for pharmaceutical formulations [15]. The thermal degradation profile suggests that the compound can withstand moderate temperature excursions without significant chemical alteration, making it suitable for various industrial and pharmaceutical applications.
Thermal Parameter | Value/Description |
---|---|
Melting Point | 199-200°C (with decomposition) |
Decomposition Temperature | >300°C |
Stability at 80°C | Stable for 1 week |
Storage Temperature | 2-8°C |
Shelf Life | 24 months (preliminary) |
Flash Point | 266.6°C |
The thermal analysis data indicates that 4-aminohippuric acid follows typical decomposition patterns for amino acid derivatives, with initial dehydration events followed by more complex chemical transformations at higher temperatures [16] [17]. The endothermic nature of the decomposition suggests that energy input is required to break the molecular bonds, consistent with the compound's overall chemical stability.
Acute Toxic